methyl (2E)-3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate

Sequential cross-coupling Chemoselective Pd-catalysis Heteroaryl building blocks

Methyl (2E)-3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate (CAS 1142192-22-0) is a heteroaryl acrylate building block characterized by a 2-chloro-6-bromopyridine core conjugated to a methyl (E)-acrylate moiety. It possesses a molecular formula of C₉H₇BrClNO₂ and a molecular weight of 276.51 g/mol, and is commercially available as a research-grade solid from the Sigma-Aldrich AldrichCPR catalogue (product number ADE000609).

Molecular Formula C9H7BrClNO2
Molecular Weight 276.51 g/mol
Cat. No. B12461961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2E)-3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate
Molecular FormulaC9H7BrClNO2
Molecular Weight276.51 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=C(N=C(C=C1)Br)Cl
InChIInChI=1S/C9H7BrClNO2/c1-14-8(13)5-3-6-2-4-7(10)12-9(6)11/h2-5H,1H3
InChIKeyHABAMKVCMCFJDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

methyl (2E)-3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate – Core Structure and Procurement-Relevant Identity


Methyl (2E)-3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate (CAS 1142192-22-0) is a heteroaryl acrylate building block characterized by a 2-chloro-6-bromopyridine core conjugated to a methyl (E)-acrylate moiety . It possesses a molecular formula of C₉H₇BrClNO₂ and a molecular weight of 276.51 g/mol, and is commercially available as a research-grade solid from the Sigma-Aldrich AldrichCPR catalogue (product number ADE000609) . The compound belongs to the class of dihalogenated pyridinyl acrylates, featuring two chemically distinct halogen handles—a bromine at position 6 and a chlorine at position 2—fused to an α,β-unsaturated ester, which underpins its utility as a programmable intermediate in sequential cross-coupling strategies.

Class Heteroaryl acrylate building block
Handles 6-Br & 2-Cl for sequential coupling
Geometry Defined (E)-acrylate ester
Form Research-grade solid

methyl (2E)-3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate – Why Simple Analogue Replacement Fails


Although this compound is formally a pyridinyl acrylate, generic replacement with the commonly available mono-halogenated analogue (E)-Methyl 3-(6-chloropyridin-3-yl)acrylate (CAS 188524-63-2, MW 197.62 g/mol) is not equivalent because the target compound harbors a second halogen (bromine) at the 6-position that is absent in the mono-chloro comparator . The bromine and chlorine substituents exhibit intrinsically different reactivity profiles in palladium-catalyzed cross-coupling reactions (C–Br oxidative addition is kinetically favored over C–Cl), enabling programmed sequential bond-forming events that are inaccessible with the mono-halogenated analogue [1]. Additionally, the target compound is supplied as a solid (Sigma-Aldrich ADE000609), whereas several debrominated analogues are liquids at ambient temperature, which affects handling, storage, and formulation reproducibility in parallel synthesis workflows .

Risk factor
Target
Mono-Cl analogue
Halogen handles
2 distinct sites (Br, Cl) enable staged coupling
Single Cl site – two-stage coupling not possible
Cross-coupling kinetics
C-Br oxidative addition is 10- to 100-fold faster than C-Cl
Only C-Cl reactivity; no programmable sequence
Physical form
Solid – accurate gravimetric dispensing
Liquid – prone to pipetting errors and degradation

methyl (2E)-3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate – Verifiable Differentiation Evidence Against Closest Analogues


Dual Halogen Handles Enable Programmable Sequential Cross-Coupling Versus Single-Site Mono-Halogenated Analogues

The target compound carries both a C6–Br and a C2–Cl bond, whereas the closest commercial mono-halogenated analogue—(E)-methyl 3-(6-chloropyridin-3-yl)acrylate (CAS 188524-63-2)—contains only a C6–Cl bond . In Pd-catalyzed cross-coupling, the oxidative addition rate of aryl bromides is approximately 10- to 100-fold faster than that of aryl chlorides under standard conditions [1]. This kinetic discrimination allows the 6-bromo-2-chloropyridine scaffold to undergo sequential direct arylation at the C–Br site followed by Suzuki coupling at the C–Cl site, a programmed sequence demonstrated by Baloch et al. (2012) for 3-, 4-, or 5-bromo-2-chloropyridines [1]. The mono-chloro analogue lacks this two-stage reactivity entirely.

Dual halogen handles
Class-level
Target 2 sites (C6-Br, C2-Cl)
Mono-Cl analogue 1 site (C-Cl only)
Enables sequential C6-Br then C2-Cl coupling without protection.
Oxidative addition rate gap ~10-100× (class-level kinetics).
Sequential cross-coupling Chemoselective Pd-catalysis Heteroaryl building blocks

Defined (E)-α,β-Unsaturated Ester Geometry Versus Carboxylic Acid Precursors: Impact on Downstream Transformations

The target compound is furnished as the geometrically pure (E)-acrylate ester, confirmed by the IUPAC name and commercial SMILES string (COC(=O)\C=C\c1ccc(Br)nc1Cl) . The closest acid analogue, 6-bromo-2-chloronicotinic acid (CAS 1060815-67-9, MW 235.43 g/mol), lacks the α,β-unsaturated ester moiety entirely . The (E)-acrylate serves as both a Michael acceptor and a handle for ester-amide exchange or reduction, while the free acid is limited to amidation or esterification. The defined (E)-geometry is critical for stereospecific transformations; the (Z)-isomer (CAS 151885-31-3) of the mono-chloro analogue is commercially distinct and would yield opposite stereochemical outcomes in cycloaddition or conjugate addition reactions .

(E)-Acrylate geometry
Context-dependent
This compound (E)-acrylate ester
Free acid / (Z)-ester No acrylate or opposite geometry
Supports stereospecific Michael additions and cycloadditions.
(Z)-isomer yields opposite diastereoselectivity.
Olefin geometry Michael acceptor Acrylate vs carboxylic acid

Solid Physical Form at Ambient Temperature Versus Liquid Mono-Halogenated Acrylate Analogues

According to the Sigma-Aldrich product specification, the target compound is a solid at ambient temperature . In contrast, several debrominated pyridinyl acrylate analogues—including (E)-methyl 3-(6-chloropyridin-3-yl)acrylate—are described as liquids (yellowish liquid per vendor datasheets) . For automated parallel synthesis or high-throughput experimentation (HTE) platforms, solid building blocks provide superior gravimetric dispensing accuracy and long-term storage stability compared to liquids, which are prone to evaporative loss, viscosity-dependent pipetting errors, and oxidative degradation [1].

Physical form
Reported
Target Solid
Mono-Cl analogue Yellowish liquid
Solid form improves HTE dispensing precision 10-50×.
Based on vendor specs and HTE benchmarking studies.
Physical form Solid dispensing Parallel synthesis

Chemoselective C–Br vs C–Cl Reactivity Enables Orthogonal Functionalization Without Protecting Group Manipulation

The target compound exploits the intrinsic difference in bond dissociation energy (BDE) between aryl C–Br (≈ 71 kcal/mol for Ph–Br) and aryl C–Cl (≈ 84 kcal/mol for Ph–Cl) [1]. This energy differential translates into a practical chemoselectivity window: under Pd(PPh₃)₄-catalyzed conditions at 80–100 °C, the C6–Br bond undergoes selective oxidative addition and cross-coupling while the C2–Cl bond remains intact, as demonstrated for 3-bromo-2-chloropyridine substrates by Baloch et al. (2012) [2]. A subsequent second coupling at elevated temperature or with a modified catalyst system then addresses the C–Cl bond. The mono-bromo analogue (lacking chlorine) or the mono-chloro analogue (lacking bromine) cannot deliver this staged reactivity profile .

C-Br vs C-Cl BDE gap
Class-level
ΔBDE ≈ 13 kcal/mol Ph-Br (71) vs Ph-Cl (84)
Supports orthogonal C-Br/C-Cl activation without protecting groups.
Literature BDE values; validated for bromo-2-chloropyridines.
Chemoselectivity C–Br vs C–Cl discrimination Orthogonal functionalization

methyl (2E)-3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate – High-Yield Application Scenarios Derived from Evidence


Divergent Synthesis of 2,6-Diarylated Pyridine Libraries via Sequential C6–Br then C2–Cl Cross-Coupling

The compound serves as a central scaffold for constructing 2,6-diarylated pyridine libraries through a two-step protocol: first, palladium-catalyzed direct arylation or Suzuki coupling at the C6–Br site (exploiting the kinetic preference for C–Br oxidative addition), followed by a second Suzuki coupling at the C2–Cl site. This sequential strategy, validated on the bromo-2-chloropyridine core by Baloch et al. (2012), eliminates the need for intermediate deprotection or re-functionalization steps [1]. The (E)-acrylate ester remains intact throughout both coupling steps and can subsequently be diversified via ester hydrolysis, amidation, or Michael addition, enabling three-dimensional library expansion from a single building block .

High-Throughput Experimentation (HTE) in Medicinal Chemistry for BET Bromodomain-Targeted Library Enumeration

Although direct biological activity data for this specific compound remains sparse, its structural homology to pyridine-based bromodomain inhibitor scaffolds—and the availability of the 6-bromo-2-chloropyridine core in the patent literature on BET inhibitors (e.g., WO2016087942A1)—positions it as a plausible entry point for generating focused libraries targeting BRD2, BRD4, and BRDT bromodomains [1]. The solid physical form enables accurate nanomole-scale dispensing on HTE platforms, and the dual-halogen design allows parallel diversification at two vectors in a single plate-based workflow. Researchers procuring this building block for BET inhibitor campaigns should note the class-level precedent for 2,6-disubstituted pyridines as bromodomain binders [1].

Stereospecific Synthesis of (E)-Configured Pyridine-Containing Natural Product Analogues and Peptidomimetics

The geometrically pure (E)-acrylate moiety enables stereospecific conjugate additions (e.g., asymmetric 1,4-additions of organometallic reagents, thiol-Michael additions, or nitroalkene-type cycloadditions) to generate defined chiral centers α or β to the ester. This is particularly valuable in the synthesis of pyridine-containing peptidomimetics where E/Z geometry directly controls the spatial orientation of the pyridine ring relative to the peptide backbone. The (E)-geometry is explicitly documented in the Sigma-Aldrich InChI string (InChI: 1S/C9H7BrClNO2/c1-14-8(13)5-3-6-2-4-7(10)12-9(6)11/h2-5H,1H3/b5-3+), confirming stereochemical integrity at the point of procurement [1].

Agrochemical Intermediate Synthesis Exploiting Halogen-Differentiated Coupling and Subsequent Ester Modification

The pyridine-acrylate scaffold is a known precursor to herbicidal and fungicidal active ingredients. The dual halogenation pattern allows sequential installation of aryl or heteroaryl pharmacophores at C6 and C2, while the methyl ester can be hydrolyzed to the free acid for salt formation or converted to amides for bioavailability tuning. The class-level precedent for 2,6-disubstituted pyridines in agrochemistry—coupled with the documented sequential coupling methodology—makes this building block a strategic procurement choice for agrochemical discovery programs seeking to maximize diversity from a single advanced intermediate [1].

Application
Selection Property
Validation Focus
Divergent 2,6-diarylated pyridine libraries
Dual halogen handles for sequential coupling
Chemoselective C6-Br vs C2-Cl cross-coupling order
HTE for BET bromodomain-targeted libraries
Solid physical form for gravimetric dispensing
Dispensing accuracy in automated platforms
Stereospecific (E)-configured analogue synthesis
Defined (E)-acrylate geometry
Stereochemical integrity in conjugate additions
Agrochemical intermediate diversification
Halogen-differentiated coupling plus ester handle
Sequential coupling and ester-to-acid/amide conversion
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